

Spectroscopic Data of Vermistatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vermistatin

Cat. No.: B15560411

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Vermistatin**, a polyketide metabolite produced by various *Penicillium* species. The information presented herein is intended to support research and development efforts in natural product chemistry, drug discovery, and medicinal chemistry.

Introduction

Vermistatin, with the molecular formula $C_{18}H_{16}O_6$, is a bioactive secondary metabolite that has garnered interest for its potential biological activities. Accurate and detailed spectroscopic data are paramount for its unambiguous identification, characterization, and further investigation. This document consolidates the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Vermistatin** and outlines the experimental protocols for its isolation and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Vermistatin**.

Table 1: Mass Spectrometry Data for Vermistatin

Parameter	Value	Reference
Molecular Formula	C ₁₈ H ₁₆ O ₆	[1]
Molecular Weight	328.32 g/mol	[1]
Exact Mass	328.094688 g/mol	[1]

Table 2: ¹H-NMR Spectroscopic Data for Vermistatin (in CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.99	d	2.0
5	6.69	d	2.0
8	6.45	s	
11	7.40	s	
14	6.20	d	15.9
15	6.94	dq	15.9, 6.9
16	1.95	dd	6.9, 1.5
4-OCH ₃	3.90	s	
6-OCH ₃	3.86	s	

Data extracted from Komai et al., 2005.

Table 3: ¹³C-NMR Spectroscopic Data for Vermistatin (in CDCl₃)

Position	Chemical Shift (δ , ppm)
1	170.0
2	129.3
3	99.0
4	163.1
5	105.2
6	164.7
7	106.6
8	82.5
9	142.9
10	175.7
11	118.0
12	161.4
13	142.1
14	128.8
15	142.9
16	18.7
4-OCH ₃	56.1
6-OCH ₃	55.8

Data extracted from Komai et al., 2005.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed numerical data for the IR absorption bands and UV-Visible absorption maxima of **Vermistatin** were not available in the reviewed literature. The work by Komai et al. (2005)

mentions that the UV spectra of **Vermistatin** derivatives are nearly superimposable with that of **Vermistatin**, suggesting a similar chromophore system.

Experimental Protocols

The following protocols are based on the methods described by Komai et al. (2005) for the isolation of **Vermistatin** from *Penicillium simplicissimum* and standard practices for spectroscopic analysis of natural products.

Isolation of Vermistatin from *Penicillium simplicissimum*

- **Cultivation:** *Penicillium simplicissimum* IFM 53375 is cultured on a solid rice medium at 25°C for 21 days.
- **Extraction:** The fermented rice culture is extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v). The resulting extract is then concentrated under reduced pressure.
- **Fractionation:** The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate (EtOAc), followed by a gradient of CH₂Cl₂ and acetone.
- **Purification:** Fractions containing **Vermistatin** are further purified by repeated silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure **Vermistatin**.

Spectroscopic Analysis

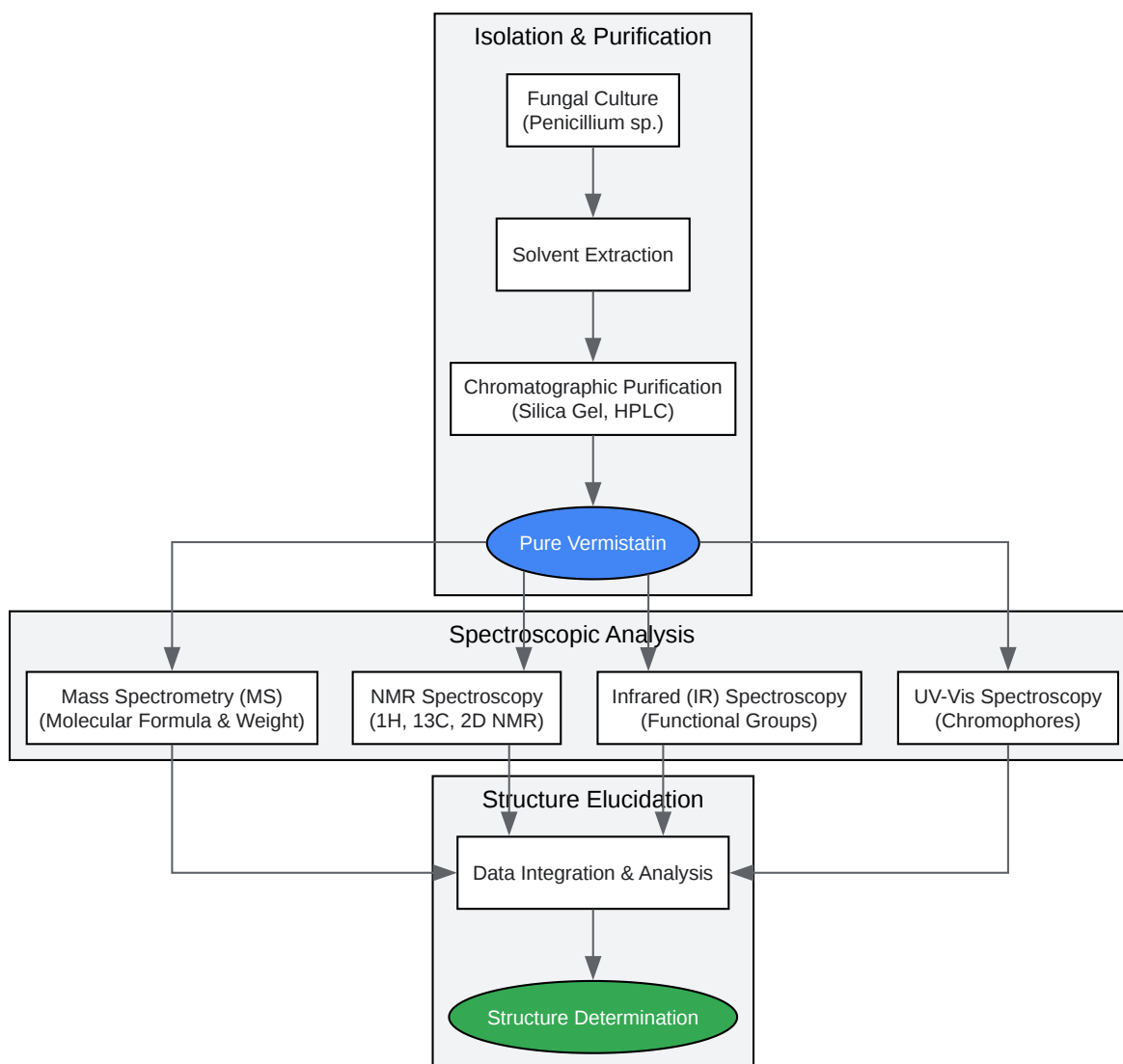
- **Mass Spectrometry (MS):** High-resolution mass spectra (HR-MS) can be obtained using an electron ionization (EI) or electrospray ionization (ESI) source on a time-of-flight (TOF) or Orbitrap mass spectrometer.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Sample Preparation:** A sample of pure **Vermistatin** (typically 1-5 mg) is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

- Data Acquisition: ^1H -NMR and ^{13}C -NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments to enable full structural elucidation.
- Infrared (IR) Spectroscopy: An IR spectrum can be recorded using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., methanol or ethanol) and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **Vermistatin**.

General Workflow for Spectroscopic Analysis of Vermistatin

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and spectroscopic analysis of **Vermistatin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbiologyjournal.org [microbiologyjournal.org]
- To cite this document: BenchChem. [Spectroscopic Data of Vermistatin: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560411#spectroscopic-data-of-vermistatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com